molecular formula C12H11NO5 B7763964 5-(Methacryloylamino)isophthalic acid CAS No. 74398-76-8

5-(Methacryloylamino)isophthalic acid

Cat. No.: B7763964
CAS No.: 74398-76-8
M. Wt: 249.22 g/mol
InChI Key: NVOBVSWSDYFEMR-UHFFFAOYSA-N
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Description

5-(Methacryloylamino)isophthalic acid is an organic compound with the molecular formula C12H11NO5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a methacryloylamino group.

Preparation Methods

The synthesis of 5-(Methacryloylamino)isophthalic acid typically involves the reaction of isophthalic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified by recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solvothermal conditions can also be employed to synthesize derivatives of isophthalic acid, which can then be converted to this compound .

Chemical Reactions Analysis

5-(Methacryloylamino)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methacryloyl group to a more saturated form.

    Substitution: The methacryloyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Methacryloylamino)isophthalic acid depends on its specific application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The methacryloyl group can participate in polymerization reactions, leading to the formation of cross-linked networks. These networks can exhibit unique properties, such as selective adsorption of gases or catalytic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOBVSWSDYFEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995912
Record name 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74398-76-8
Record name 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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